molecular formula C10H13NO3 B1374621 Ethyl 6-ethoxypyridine-2-carboxylate CAS No. 890655-74-0

Ethyl 6-ethoxypyridine-2-carboxylate

Cat. No. B1374621
Key on ui cas rn: 890655-74-0
M. Wt: 195.21 g/mol
InChI Key: LEKWWVNHYUXVAW-UHFFFAOYSA-N
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Patent
US08859568B2

Procedure details

NaBH4 (5.7 g, 151 mmol) was added in portions during 35 minutes to 6-ethoxy-pyridine-2-carboxylic acid ethyl ester (1.5 g, 7.5 mmol) in EtOH (75 mL). The resulting mixture was stirred at ambient temperature for two days. Water was added and the mixture was extracted with CH2Cl2. The organic phase was dried (Na2SO4), filtered and then concentrated to give the title product (0.85 g) in 74% yield as an oil. This material was used in the next step without further purification.
Name
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].C([O:5][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH2:15][CH3:16])[N:9]=1)=O)C.O>CCO>[CH2:15]([O:14][C:10]1[N:9]=[C:8]([CH2:6][OH:5])[CH:13]=[CH:12][CH:11]=1)[CH3:16] |f:0.1|

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)OC(=O)C1=NC(=CC=C1)OCC
Name
Quantity
75 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at ambient temperature for two days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C)OC1=CC=CC(=N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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